2-Pyrimidinemethanamine

Description

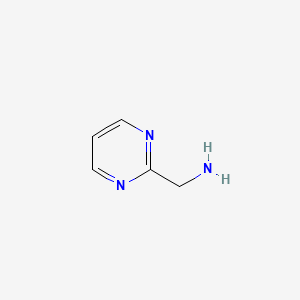

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSKZJGILXBSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405311 | |

| Record name | 2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75985-45-4 | |

| Record name | 2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75985-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyrimidinemethanamine (CAS 75985-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidinemethanamine, with the CAS number 75985-45-4, is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active compounds, including approved pharmaceuticals. The aminomethyl substituent at the 2-position provides a crucial handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of this compound, with a focus on its role as a potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for this compound is presented below. This data is essential for its proper handling, storage, and use in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 75985-45-4 | [1] |

| Molecular Formula | C₅H₇N₃ | [2][3][4] |

| Molecular Weight | 109.13 g/mol | [2][3][4] |

| Appearance | White to pale yellow powder or oil | [2][5] |

| Solubility | Soluble in Chloroform (Sparingly) and Methanol (Slightly) | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

| pKa (Predicted) | 7.13 | [6] |

| XLogP (Predicted) | -0.065 | [6] |

Safety and Hazard Information

This compound is classified as an irritant and requires careful handling to avoid exposure.[1][7]

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P317, P362+P364 |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280, P305+P351+P338, P337+P317 |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312 |

For detailed precautionary statements, refer to the Safety Data Sheet (SDS).[7]

Synthesis and Purification

The primary synthetic route to this compound involves the reduction of 2-cyanopyrimidine. The following is a detailed experimental protocol based on established chemical literature for similar transformations.

Synthesis of this compound from 2-Cyanopyrimidine

This protocol describes the catalytic hydrogenation of 2-cyanopyrimidine to yield this compound.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Materials:

-

2-Cyanopyrimidine (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.1 eq)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Celite

-

-

Procedure:

-

To a solution of 2-cyanopyrimidine in methanol in a round-bottom flask, add 10% Pd/C.

-

Carefully add concentrated HCl to the suspension.

-

The flask is then fitted with a balloon filled with hydrogen gas.

-

The reaction mixture is stirred vigorously at room temperature for approximately 3 hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is triturated with diethyl ether to afford this compound as its hydrochloride salt.

-

Purification

The crude product from the synthesis can be further purified by column chromatography.

Experimental Protocol:

-

Stationary Phase: Neutral alumina

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., 1:1)

-

Procedure:

-

Prepare a column with neutral alumina slurried in hexane.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to obtain purified this compound.

-

Biological Activity: DPP-IV Inhibition

Recent research has highlighted the potential of pyrimidine derivatives as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[8] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.

The GLP-1 Signaling Pathway and DPP-IV

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating blood glucose levels by stimulating insulin secretion in a glucose-dependent manner.[9] However, the biological activity of GLP-1 is short-lived as it is rapidly inactivated by DPP-IV.[9] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control.

dot

Caption: DPP-IV's role in the GLP-1 signaling pathway.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The following is a representative protocol for evaluating the DPP-IV inhibitory activity of this compound using a commercially available fluorescence-based assay kit.[10][11]

dot

Caption: Workflow for a DPP-IV inhibition assay.

Experimental Protocol:

-

Materials:

-

DPP-IV Inhibitor Screening Assay Kit (containing DPP-IV enzyme, assay buffer, and a fluorogenic substrate like Gly-Pro-AMC)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, buffer, and substrate. Prepare serial dilutions of this compound to determine the IC₅₀ value.

-

Plate Setup:

-

Background Wells: Add assay buffer and the solvent used for the inhibitor.

-

100% Initial Activity Wells: Add assay buffer, DPP-IV enzyme, and the solvent.

-

Inhibitor Wells: Add assay buffer, DPP-IV enzyme, and the desired concentration of this compound.

-

-

Initiate Reaction: Add the diluted substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% activity well)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

-

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with therapeutic potential. Its straightforward synthesis from 2-cyanopyrimidine and its potential as a DPP-IV inhibitor make it a compound of high interest for researchers in the field of diabetes and metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound-based derivatives as potential drug candidates. As with any research chemical, proper handling and safety precautions are paramount.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

- 9. promega.com [promega.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

(2-Pyrimidinylmethyl)amine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise yet comprehensive overview of the chemical properties, structure, and nomenclature of (2-Pyrimidinylmethyl)amine, a compound of interest in medicinal chemistry and pharmaceutical research.

Core Chemical Identity

(2-Pyrimidinylmethyl)amine is an organic compound featuring a pyrimidine ring substituted at the 2-position with a methylamine group.[1] The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This structural arrangement makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.[2]

Chemical Structure and Nomenclature

The definitive identification of a chemical compound relies on its structure and systematic naming according to IUPAC (International Union of Pure and Applied Chemistry) standards.

Table 1: Chemical Identifiers for (2-Pyrimidinylmethyl)amine

| Identifier | Value |

| IUPAC Name | pyrimidin-2-ylmethanamine |

| CAS Number | 75985-45-4 |

| Molecular Formula | C5H7N3 |

| Molecular Weight | 109.13 g/mol |

| SMILES | C1=CN=C(CN)N=C1 |

| InChI | 1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2 |

A variety of synonyms are used in literature and commercial listings for this compound, including:

The core structure consists of a pyrimidine ring, which is a diazine, bonded to a methylene group (-CH2-), which in turn is bonded to an amine group (-NH2).

Physicochemical Properties

Understanding the physicochemical properties of (2-Pyrimidinylmethyl)amine is crucial for its application in experimental settings, particularly in drug design and synthesis.

Table 2: Physicochemical Data for (2-Pyrimidinylmethyl)amine

| Property | Value |

| Physical Form | Typically a colorless to pale yellow liquid or solid[1] |

| Solubility | Soluble in polar solvents like water and alcohols[1] |

| Boiling Point | 179.9°C at 760 mmHg |

| Storage Temperature | 2-8°C, sealed in a dry, dark place[4] |

The presence of the amine group allows the molecule to act as a hydrogen bond donor and acceptor, contributing to its solubility in polar media.[1]

Logical Structure of (2-Pyrimidinylmethyl)amine

The following diagram illustrates the structural components of the molecule.

Caption: Key functional groups of pyrimidin-2-ylmethanamine.

This logical relationship highlights the key functional moieties that determine the chemical reactivity and potential biological interactions of the compound. The pyrimidine core is a common scaffold in pharmacologically active molecules, and the primary amine group provides a site for further chemical modification and salt formation.

References

- 1. CAS 75985-45-4: 1-pyrimidin-2-ylmethanamine | CymitQuimica [cymitquimica.com]

- 2. Pyrimidin-2-ylmethanamine hydrochloride-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 3. CAS 75985-45-4 | this compound - Synblock [synblock.com]

- 4. Pyrimidin-2-ylmethanamine | 75985-45-4 [sigmaaldrich.com]

2-Aminomethylpyrimidine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Aminomethylpyrimidine. The information is intended to support research, synthesis, and drug development activities involving this versatile synthetic intermediate.

Core Physical and Chemical Properties

2-Aminomethylpyrimidine is most commonly available and handled as its hydrochloride salt. The following data pertains to 2-Aminomethylpyrimidine hydrochloride.

| Property | Value | Citation(s) |

| Chemical Name | 2-Pyrimidinemethanamine, monohydrochloride | [1][2] |

| CAS Number | 372118-67-7 | [1][2][3][4][5] |

| Molecular Formula | C₅H₇N₃ • HCl | [1] |

| Formula Weight | 145.59 g/mol (or 145.6 g/mol ) | [1][3][4] |

| Appearance | Crystalline solid | [1][5] |

| Melting Point | 220-230 °C | [5] |

| Boiling Point | No data available | [5] |

| Solubility | No specific data available, but related aminopyrimidines are moderately soluble in water and soluble in polar organic solvents like methanol and ethanol.[6] | |

| Purity | ≥98% | [1] |

| Storage Temperature | Recommended storage at -20°C in a freezer for long-term stability.[7] |

Spectral Data

-

UV (λmax): 246, 282 nm[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum of the related compound 2-aminopyrimidine shows signals for the amino protons and aromatic protons. For 2-aminomethylpyrimidine, one would expect to see characteristic signals for the methylene (-CH₂-) protons adjacent to the amino group and the pyrimidine ring, typically in the range of 2.3-3.0 ppm, and the amino (-NH₂) protons, which can appear over a broad range (0.5-5.0 ppm) and may be exchangeable with D₂O.[8] The aromatic protons on the pyrimidine ring would also be present.

-

IR Spectroscopy: Infrared spectra of primary amines typically show two N-H stretching bands in the 3400 to 3500 cm⁻¹ region.[8] The spectrum would also exhibit C-H stretching from the pyrimidine ring and the methylene group, and C=N stretching vibrations characteristic of the pyrimidine ring.[9]

Chemical Properties and Reactivity

Stability: 2-Aminomethylpyrimidine hydrochloride is stable under recommended storage conditions.[5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents. Under fire conditions, it may decompose and emit toxic fumes.[5]

Reactivity: The primary reactivity of 2-aminomethylpyrimidine stems from the nucleophilic nature of the primary amino group. This group can readily participate in reactions such as amidation, alkylation, and acylation. The pyrimidine ring itself is electron-deficient, which influences the reactivity of the overall molecule. It serves as a crucial building block in organic synthesis, particularly for the construction of more complex pharmaceutical compounds.[2][4]

Synthesis and Experimental Protocols

2-Aminomethylpyrimidine is a key synthetic intermediate.[1][4] A common synthetic route to prepare 2-(aminomethyl)pyrimidine derivatives involves the nucleophilic substitution of a leaving group on a precursor molecule.

Experimental Protocol: Synthesis from 2-(Chloromethyl)pyrimidine hydrochloride

This protocol describes a general method for reacting an amine with 2-(chloromethyl)pyrimidine hydrochloride, which can be adapted for the synthesis of 2-aminomethylpyrimidine itself (using ammonia as the nucleophile) or its derivatives.[11]

-

Reaction Setup: A solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) is prepared in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF), ethanol, or acetonitrile.

-

Addition of Reagents: The amine nucleophile (1.0-2.2 equivalents) is added to the solution, followed by a base (e.g., K₂CO₃, Et₃N) to neutralize the hydrochloric acid generated during the reaction.[11]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Progress is monitored using Thin-Layer Chromatography (TLC).[12]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization.[12]

Caption: General workflow for the synthesis of 2-(aminomethyl)pyrimidine derivatives.

Applications in Drug Development

2-Aminomethylpyrimidine is a valuable building block for the synthesis of biologically active molecules and approved pharmaceuticals.[13] Its pyrimidine core is a prevalent feature in numerous therapeutic agents.[11]

Key Applications:

-

Avanafil Intermediate: It is used as a pharmaceutical intermediate in the synthesis of Avanafil, a PDE5 inhibitor used to treat erectile dysfunction.[2][14]

-

β-Secretase Inhibitors: The compound is a reagent used in the synthesis of spirocyclic acylguanidines, which act as β-secretase (BACE1) inhibitors for the potential treatment of neurodegenerative disorders such as Alzheimer's disease.[4]

-

Kinase Inhibitors: The 2-aminopyrimidine scaffold is a common pharmacophore in the development of various kinase inhibitors used in oncology.[11][13]

-

Antimicrobial Agents: Pyrimidine derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial properties.[15][16]

Caption: Logical relationship of 2-Aminomethylpyrimidine as a key intermediate.

Safety and Handling

2-Aminomethylpyrimidine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove to fresh air.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]

-

-

Spills: Clean up spills immediately, avoiding dust generation. Sweep up the material and place it into a suitable container for disposal.[10]

This product is intended for laboratory research use only and is not for human or veterinary use.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-aminomethylpyrimidine Hydrochloride/372118-67-7 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. 2-aminomethyl Pyrimidine Hcl at 5018.00 INR in Navi Mumbai, Maharashtra | Cleanchem Laboratories Llp [tradeindia.com]

- 4. 2-AMINOMETHYLPYRIMIDINE HYDROCHLORIDE | 372118-67-7 [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Amino-5-aminomethyl-2-methylpyrimidine CAS#: 95-02-3 [amp.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-(Boc-aminomethyl)pyrimidine|CAS 1260843-26-2 [benchchem.com]

- 14. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to 2-Pyrimidinemethanamine (C₅H₇N₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidinemethanamine, also known as 2-(aminomethyl)pyrimidine, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methanamine group at the second position. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of nucleobases like cytosine and thymine and, consequently, a vast number of biologically active molecules.[1][2][3] This inherent biological relevance makes its derivatives, including this compound, valuable building blocks in drug discovery. This compound serves as a versatile intermediate in the synthesis of various therapeutic agents, notably in the development of enzyme inhibitors.[4][5] Its unique structure, combining the aromatic, hydrogen-bonding capabilities of the pyrimidine ring with the reactive primary amine, allows for diverse chemical modifications to target specific biological pathways. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, and key applications in drug development, supported by detailed experimental protocols and logical diagrams.

Physicochemical Properties

This compound is typically a white powder or a pale yellow oil.[6][7] A summary of its key quantitative and qualitative properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₇N₃ | [8][9] |

| Molecular Weight | 109.13 g/mol | [6][8][9] |

| CAS Number | 75985-45-4 | [8][9] |

| Appearance | White powder | [6][7] |

| pKa | 7.130 | [10] |

| XLogP | -0.065 | [10] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [10] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [7] |

| Storage Temperature | 2-8°C (Protect from light) | [6][7] |

Synthesis of this compound

The most common and direct route for synthesizing this compound is through the catalytic hydrogenation of 2-cyanopyrimidine. This method involves the reduction of the nitrile group to a primary amine, often utilizing a palladium-on-carbon catalyst under a hydrogen atmosphere.

Experimental Protocol: Synthesis via Reduction of 2-Cyanopyrimidine

This protocol is based on a general procedure for the synthesis of this compound from 2-cyanopyrimidine.[6]

Materials:

-

2-Cyanopyrimidine

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH)

-

Nitrogen (N₂) gas

-

Hydrogen (H₂) gas (e.g., in a balloon)

-

Diatomaceous earth (e.g., Celite®)

-

Neutral alumina for column chromatography

-

Eluent: Ethyl acetate/Hexane mixture (e.g., 1:1)

Procedure:

-

To a stirred solution of 2-cyanopyrimidine (e.g., 0.2 g, 1.9 mmol) in ethanol (2 mL), add 10% palladium on carbon (20 mg) under a nitrogen atmosphere.

-

Evacuate the reaction flask and replace the nitrogen atmosphere with hydrogen gas, maintaining a positive pressure with a balloon.

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC) with an eluent of 50% ethyl acetate/hexane.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Rinse the pad with a small amount of ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography using neutral alumina. Elute with a 1:1 mixture of ethyl acetate and hexane to afford pure this compound.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. Two notable applications are its use as a core structure for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and as a key final-stage intermediate in the synthesis of the erectile dysfunction drug, Avanafil.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that deactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8][11] These hormones are crucial for maintaining glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[9][10] This mechanism makes DPP-IV inhibitors an important class of oral hypoglycemic agents for the treatment of type 2 diabetes. Derivatives of aminomethylpyrimidine have been investigated as potential DPP-IV inhibitors.[10]

Representative Biological Activity of Aminopyrimidine/Pyridine Derivatives

| Compound Class | Target | IC₅₀ (nM) | Selectivity | Source(s) |

| Aminomethyl-pyridine Derivative | DPP-4 | 10 | >660-fold vs. DPP-8 | [5] |

| Aminomethylpyrimidine Derivative | DPP-8 | 66,000 | High selectivity over DPP-4 implied | [12] |

| Pyrazolopyrimidine Derivative | DPP-4 | 21.4 - 59.8 | Satisfactory vs. DPP-8/9 | [13] |

Experimental Protocol: General DPP-IV Inhibition Assay

This protocol describes a general, continuous fluorometric assay to determine the inhibitory activity of test compounds against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: e.g., Tris-HCl buffer, pH 7.5

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control wells), and the DPP-IV enzyme solution.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity over time using the plate reader. The cleavage of AMC from the substrate by DPP-IV results in an increase in fluorescence.

-

Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Intermediate in Avanafil Synthesis

This compound is a crucial late-stage intermediate in the commercial synthesis of Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[4][14] In the final step of the synthesis, the primary amine of this compound is coupled with a carboxylic acid-functionalized pyrimidine core to form the final amide bond of the Avanafil molecule.[7][15]

Experimental Protocol: Amide Coupling to form Avanafil (General)

This protocol describes the general final step of Avanafil synthesis as detailed in patent literature.[7][15]

Materials:

-

(S)-4-(3-chloro-4-methoxybenzylamino)-5-carboxy-2-(2-hydroxymethyl-1-pyrrolidinyl) pyrimidine (Avanafil precursor)

-

This compound

-

Dehydrating/Coupling agent (e.g., EDCHCl - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Appropriate organic solvent (e.g., Methylene Dichloride)

Procedure:

-

Dissolve the Avanafil carboxylic acid precursor in an anhydrous organic solvent.

-

Add the coupling agent (e.g., EDCHCl) and stir for a short period to activate the carboxylic acid.

-

Add this compound to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 0-25°C) until the reaction is complete, as monitored by HPLC or TLC.

-

Upon completion, perform an aqueous work-up. This may involve washing the organic layer with water and/or a mild base (e.g., sodium bicarbonate solution).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude Avanafil product, typically through column chromatography followed by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate) to yield the final, high-purity Active Pharmaceutical Ingredient (API).[1][15]

Conclusion

This compound (C₅H₇N₃) is a synthetically accessible and highly versatile chemical building block with significant applications in modern drug discovery and development. Its straightforward synthesis from 2-cyanopyrimidine and the strategic placement of a reactive primary amine on the biologically relevant pyrimidine core make it an attractive starting point for creating libraries of novel compounds. The demonstrated utility of its derivatives as scaffolds for potent enzyme inhibitors, such as for DPP-IV, and its integral role as a final-stage intermediate in the synthesis of approved drugs like Avanafil, highlight its importance to the pharmaceutical industry. This technical guide provides researchers and scientists with the core data, protocols, and logical workflows necessary to effectively utilize this compound in their research and development endeavors.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound CAS#: 75985-45-4 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

- 8. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications - DoveMed [dovemed.com]

- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 14. scispace.com [scispace.com]

- 15. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Pyrimidinemethanamine and Its Role in Chemical and Pharmaceutical Research

For Immediate Release

[City, State] – A detailed technical guide on 2-Pyrimidinemethanamine, a versatile heterocyclic amine, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of its chemical synonyms, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its emerging role in modulating key cellular signaling pathways.

Chemical Identity and Synonyms

This compound is a foundational building block in medicinal chemistry. To facilitate comprehensive literature and database searches, a compilation of its various synonyms and identifiers is presented below.

| Identifier Type | Identifier | Source |

| IUPAC Name | pyrimidin-2-ylmethanamine | PubChem[1] |

| CAS Number | 75985-45-4 | PubChem[1] |

| Alternative Names | (2-Pyrimidinylmethyl)amine | Synblock[2] |

| 1-Pyrimidin-2-ylmethanamine | Synblock[2] | |

| 2-Aminomethylpyrimidine | Synblock[2] | |

| C-pyrimidin-2-YL-methylamine | Synblock[2] | |

| Pyrimidin-2-ylmethanamine | Synblock[2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and drug design. Key computed properties are summarized in the following table.

| Property | Value | Source |

| Molecular Formula | C5H7N3 | PubChem[1] |

| Molecular Weight | 109.13 g/mol | PubChem[1] |

| Exact Mass | 109.063997236 Da | PubChem[1] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |

| XLogP3-AA (Predicted) | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is of significant interest for the generation of compound libraries for drug discovery. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and desired scale.

General Synthesis of 2-Aminopyrimidines

A common and versatile method for the synthesis of the 2-aminopyrimidine core involves the condensation of a β-dicarbonyl compound with guanidine. This reaction is typically carried out in the presence of a base.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives

This protocol describes a general and efficient method for the synthesis of 5- and 6-substituted 2-aminopyrimidine derivatives.[3]

-

Reactants: A β-ketoester or β-aldehydoester (1 equivalent), guanidine hydrochloride (1 equivalent), and potassium carbonate (K2CO3).

-

Procedure:

-

The reactants are combined in a microwave-safe vessel.

-

The mixture is irradiated in a microwave reactor. The specific time and power will vary depending on the substrates used.

-

The reaction is performed without a solvent, offering a green chemistry approach.

-

Upon completion, the crude product is purified by appropriate methods, such as recrystallization or column chromatography.

-

Synthesis of 2-Methyl-4-amino-5-aminomethylpyrimidine

A scalable synthesis for a key intermediate of Vitamin B1, 4-amino-5-aminomethyl-2-methylpyrimidine, highlights a practical industrial approach.[4]

Experimental Protocol: Amination of 2-Methyl-4-amino-5-alkoxymethylpyrimidine

-

Starting Material: 2-methyl-4-amino-5-alkoxymethylpyrimidine.

-

Reagents: Ammonia, a Lewis or Brønsted acid catalyst (e.g., Al2O3).

-

Procedure:

-

The starting material is charged into a reactor with an inert organic solvent or in liquid ammonia itself.

-

The catalyst is added.

-

The reaction is carried out at a temperature range of 180-350°C under autogenous pressure.

-

After cooling, the reaction mixture is filtered and the product is isolated and analyzed, for example, by gas chromatography.

-

Biological Activity and Signaling Pathways

While extensive quantitative data for this compound itself is limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of 2-aminopyrimidine have shown a broad range of activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways.

Anti-inflammatory Activity via Toll-Like Receptor (TLR) and Wnt/β-catenin Pathway Modulation

A notable derivative, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been identified as an anti-inflammatory mediator.[5] AMBMP suppresses inflammatory responses mediated by Toll-like receptors (TLR-2, -4, and -5) in human monocytes.[5] This effect is, at least in part, mediated through its established role as a canonical Wnt/β-catenin pathway activator.[5]

Signaling Pathway: Wnt/β-catenin Activation and TLR-mediated Inflammation

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and inflammation. Activation of this pathway by compounds like AMBMP leads to the accumulation of β-catenin, which can then translocate to the nucleus to regulate gene expression. Interestingly, β-catenin accumulation is known to suppress bacterial-induced inflammation, potentially through physical interactions with NF-κB.[5] The inhibitory effect of AMBMP on TLR4-induced inflammation can be reversed by pharmaceutical inhibitors of the Wnt/β-catenin pathway, such as IWP-2 and PNU-74654, as well as by silencing Wnt3a.[5]

References

- 1. This compound | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 75985-45-4 | this compound - Synblock [synblock.com]

- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 5. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Procurement and Application of 2-Pyrimidinemethanamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Pyrimidinemethanamine, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document details the commercial availability, suppliers, and technical specifications of this versatile compound. It also furnishes a comprehensive experimental protocol for its synthesis and outlines methods for its analytical characterization.

Commercial Availability and Suppliers

This compound, also known as 2-(aminomethyl)pyrimidine, is readily available from a variety of chemical suppliers. It is typically offered as the free base or as a hydrochloride or oxalate salt, which may enhance solubility and stability. The compound is primarily used for research and development purposes and is not intended for direct human or veterinary use.

A summary of representative suppliers and their product offerings is provided in the table below. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chem-Impex | This compound hydrochloride | 372118-67-7 | ≥ 95% (NMR) | 1g, 5g, 25g, 100g, 250g |

| Aladdin Scientific | This compound | 75985-45-4 | 95% | 250mg, 1g, 5g, 25g |

| Accela ChemBio Inc. | 2-(Aminomethyl)pyrimidine | 75985-45-4 | ≥ 97% | 1g, 5g, 10g, 25g |

| Alchem Pharmtech, Inc. | This compound | 75985-45-4 | 97+% | 1g, 10g, 100g, 1kg |

| Synblock | This compound | 75985-45-4 | NLT 98% | Inquire for details |

| Pure Chemistry Scientific Inc. | This compound | 75985-45-4 | 95% | 1g, 5g, 10g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ | PubChem[1] |

| Molecular Weight | 109.13 g/mol | PubChem[1] |

| CAS Number | 75985-45-4 | PubChem[1] |

| Appearance | Pale yellow to dark yellow oil or white powder | ChemicalBook[2] |

| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[2] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | ChemicalBook[2] |

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound via the reduction of 2-cyanopyrimidine. This method is based on catalytic hydrogenation, a common and efficient method for the conversion of nitriles to primary amines.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Cyanopyrimidine

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Nitrogen gas

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Diatomaceous earth (e.g., Celite®)

-

Neutral alumina

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment for inert atmosphere reactions, filtration, and chromatography.

Procedure:

-

To a stirred solution of 2-cyanopyrimidine (0.9 mmol, 1.0 eq) in ethanol (1 mL) in a round-bottom flask, add 10% palladium on carbon (20 mg).

-

Purge the flask with nitrogen gas.

-

Introduce a hydrogen atmosphere (e.g., via a hydrogen-filled balloon or by connecting to a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on neutral alumina, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 1:1 ethyl acetate/hexane).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Expected Yield: Approximately 95%[2].

Characterization: The identity and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

An In-depth Technical Guide to the Safe Handling of 2-Pyrimidinemethanamine

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Pyrimidinemethanamine (CAS No: 75985-45-4), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Chemical Identification and Physical Properties

This compound, also known as (2-Pyrimidinylmethyl)amine or 2-(Aminomethyl)pyrimidine, is a heterocyclic organic compound.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H7N3 | [1][2][3] |

| Molecular Weight | 109.13 g/mol | [1][2][3] |

| Appearance | White powder | [3] |

| Storage Temperature | 2-8°C (protect from light) | [3] |

| Solubility | Chloroform (Sparingly), Methanol | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][4] All researchers must be aware of its potential health effects.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.[1][4]

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures are crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][6] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5][6] |

| Ingestion | Clean mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[4][5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

Wash hands thoroughly after handling.[4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Store locked up.[4]

-

Protect from light.[5]

-

Incompatible materials include strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[4] |

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]

-

Environmental Precautions: Do not let this chemical enter the environment.[5]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5]

The following diagram illustrates a general workflow for handling a chemical spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: May emit toxic fumes under fire conditions, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][5]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated. The primary known hazards are skin, eye, and respiratory irritation.[1][4]

-

Ecological Information: There is no data available on the ecological effects of this compound. It is advised to prevent its release into the environment.[4][5]

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under normal conditions.[5]

-

Possibility of Hazardous Reactions: None under normal processing.[5]

-

Conditions to Avoid: Avoid dust formation.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the use or safety testing of this compound were not identified in the publicly available safety data sheets and product information pages. Researchers should develop specific standard operating procedures (SOPs) for their experimental setups that incorporate the safety and handling information provided in this guide. These SOPs should be reviewed and approved by the relevant institutional safety committee.

References

An In-depth Technical Guide to the Key Reactions and Reactivity of the 2-Pyrimidinemethanamine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrimidinemethanamine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique combination of a reactive primary amine and a heteroaromatic pyrimidine core allows for extensive chemical modifications, making it a valuable starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core reactivity of the this compound scaffold, detailing key chemical transformations, experimental protocols, and the biological relevance of its derivatives, particularly in the context of kinase inhibition.

Core Reactivity and Key Chemical Transformations

The chemical reactivity of this compound is primarily centered around the nucleophilic nature of the primary amino group and the electronic properties of the pyrimidine ring. The exocyclic aminomethyl group readily participates in a variety of bond-forming reactions, providing a convenient handle for the introduction of diverse substituents and the construction of more complex molecular architectures. The key reactions of this scaffold include N-alkylation, acylation, reductive amination, and the Pictet-Spengler reaction.

N-Alkylation

N-alkylation of the primary amine of this compound is a fundamental transformation for introducing alkyl, aryl, or heteroaryl moieties. This reaction is typically achieved by reacting the scaffold with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent over-alkylation and ensure good yields.

Generalized Experimental Protocol for N-Alkylation:

To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 eq.). The alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkylating agent. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Acylation

Acylation of this compound with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities. This reaction is often employed in the synthesis of kinase inhibitors, where the amide bond can participate in crucial hydrogen bonding interactions with the target protein.

Detailed Experimental Protocol for Acylation:

To a stirred solution of this compound (1.0 eq.) and a base such as triethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, a solution of the desired acyl chloride (1.1 eq.) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude amide is purified by flash column chromatography.

Reductive Amination

Reductive amination provides a direct route to secondary and tertiary amines by reacting this compound with aldehydes or ketones in the presence of a reducing agent. This one-pot procedure is highly efficient and allows for the introduction of a wide variety of substituents.

Detailed Experimental Protocol for Reductive Amination:

A solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as dichloromethane or methanol is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is then added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC or LC-MS. Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and related heterocyclic systems.[1][2] In the context of this compound, this reaction would involve the condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization, leveraging the pyrimidine ring as the nucleophilic component. This reaction is particularly valuable for the construction of rigid, polycyclic scaffolds often found in biologically active natural products.

Generalized Experimental Protocol for Pictet-Spengler Reaction:

A solution of this compound (1.0 eq.) and an aldehyde (1.1 eq.) in a suitable solvent (e.g., toluene, dichloroethane) is treated with an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid). The reaction mixture is heated to reflux, and the formation of water is monitored, often with the use of a Dean-Stark apparatus. The reaction progress is followed by TLC or LC-MS. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a base and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Presentation

The following tables summarize representative quantitative data for derivatives of the pyrimidine scaffold, focusing on their anticancer activity as kinase inhibitors. While specific data for a wide range of this compound derivatives is not extensively available in a single source, the presented data from closely related pyrimidine analogs provides valuable insights into the structure-activity relationships (SAR).

Table 1: Anticancer Activity of Pyrimidine Derivatives as EGFR Inhibitors

| Compound ID | Modification on Pyrimidine Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | 4-Anilinoquinazoline | A431 | 0.015 - 0.08 | [3] |

| Erlotinib | 4-Anilinoquinazoline | NCI-H358 | 0.05 - 2.0 | [3] |

| Lapatinib | 4-Anilinoquinazoline | BT474 | 0.02 - 0.16 | [3] |

| WZ4002 | 2-Anilino-4-aminopyrimidine | H1975 (T790M) | 0.002 | [4] |

| CO-1686 | 2-Acrylamido-4-anilinopyrimidine | H1975 (T790M) | 0.007 | [4] |

Table 2: Anticancer Activity of Pyrimidine Derivatives as VEGFR-2 Inhibitors

| Compound ID | Modification on Pyrimidine Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pazopanib | 2-Aminopyrimidine | HUVEC | 0.03 | [5] |

| Apatinib | 4-Anilinopyridine | HUVEC | 0.001 | [6] |

| Vandetanib | 4-Anilinoquinazoline | HUVEC | 0.04 | [7] |

| Compound 7d | Pyrimidine-based derivative | A549 | 9.19 | [5] |

| Compound 9s | Pyrimidine-based derivative | A549 | 13.17 | [5] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and screening of a library of this compound derivatives for potential kinase inhibitory activity.

Signaling Pathways

Derivatives of the pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling. The following diagrams illustrate the simplified signaling pathways of two important receptor tyrosine kinases, EGFR and VEGFR-2, which are common targets for pyrimidine-based inhibitors.

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Pyrimidinemethanamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and a plethora of approved therapeutic agents.[1][2][3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes it an ideal scaffold for designing molecules that can effectively bind to biological targets.[4] Among the vast landscape of pyrimidine derivatives, 2-Pyrimidinemethanamine and its analogues represent a "privileged scaffold." This distinction arises from their synthetic tractability and their recurrence in a multitude of biologically active compounds spanning diverse therapeutic areas, from oncology to infectious diseases.[5][6][7]

This technical guide provides a comprehensive overview of the potential applications of the this compound core in drug discovery. It details the synthetic strategies for accessing these compounds, summarizes their biological activities against key medicinal targets with quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the complex biological pathways and experimental workflows involved.

Synthetic Strategies: Accessing the this compound Core

The versatility of the this compound scaffold is largely due to the robust and flexible synthetic routes available for its preparation and modification. A common and efficient method involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of the pyrimidine ring with an appropriate amine.

A key intermediate for these syntheses is 2-(chloromethyl)pyrimidine hydrochloride, which allows for the facile introduction of various functional groups through nucleophilic substitution (SN2) reactions.[8] This approach is widely used to generate libraries of 2-substituted pyrimidine derivatives for structure-activity relationship (SAR) studies.[8][9]

Below is a generalized workflow for the synthesis of 2-((arylamino)methyl)pyrimidine derivatives, a common structural motif in kinase inhibitors.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Therapeutic Applications and Biological Targets

The this compound scaffold has been successfully employed to develop inhibitors and modulators for several important classes of biological targets.

Protein Kinase Inhibitors

A significant application of the this compound core is in the development of protein kinase inhibitors for cancer therapy.[7][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[11] The pyrimidine ring often acts as a hinge-binder, forming key hydrogen bonds with the protein kinase backbone. The aminomethyl side chain provides a vector for introducing substituents that can occupy adjacent pockets, enhancing potency and selectivity.[12]

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and various tyrosine kinases like EGFR and VEGFR.[12][13][14]

Table 1: Selected this compound-Based Kinase Inhibitors and their Biological Activity

| Compound Class | Target Kinase(s) | IC50 (µM) | Reference(s) |

| 2,4-Diaminopyrimidines | Aurora Kinase A | 0.0012 (for Alisertib) | [12] |

| 2,4-Diaminopyrimidines | Aurora Kinase B | 0.00037 (for Barasertib) | [12] |

| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | 0.04 - 0.204 (for compound 5k) | [14] |

| 2-Amino-pyrrolo[2,3-d]pyrimidines | Aurora-A Kinase | Data not specified | [13] |

| Pyrazolo[3,4-d]pyrimidines | Cyclin-dependent kinase 2 | Data not specified | [10] |

| Pyrido[2,3-d]pyrimidines | PI3K/mTOR | Nanomolar activity reported | [15] |

One of the critical pathways in cancer is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, and survival. Dual inhibitors targeting PI3K and mTOR are of significant therapeutic interest. The diagram below illustrates this pathway and the points of inhibition.

Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.

Dihydrofolate Reductase (DHFR) Inhibitors

The 2,4-diaminopyrimidine substructure, a close relative of this compound, is a classic pharmacophore for inhibitors of dihydrofolate reductase (DHFR).[16] This enzyme is critical for the synthesis of nucleic acids, making it an excellent target for antimicrobial and antimalarial drugs.[17] Pyrimethamine is a well-known example of a DHFR inhibitor used to treat malaria. SAR studies have shown that substitutions on the pyrimidine core are crucial for potency and selectivity against parasitic DHFR over the human enzyme.[16][17]

Table 2: Activity of Pyrimethamine Analogs Against P. carinii DHFR

| Compound | Modification from Pyrimethamine | Potency vs. P. carinii DHFR | Reference(s) |

| Pyrimethamine | Parent Compound | Standard | [16] |

| Analog Series | Varied at position 5 or 6 | Micromolar range | [16] |

GPCR Ligands

The scaffold has also been explored for its potential to modulate G-protein coupled receptors (GPCRs). For instance, a series of 2-aminopyrimidines were developed as potent ligands for the histamine H4 receptor (H4R), a target for inflammatory and pain-related conditions.[18] SAR studies highlighted that modifications at the 6-position of the pyrimidine ring with aromatic and secondary amine moieties were particularly beneficial for potency.[18]

Table 3: Histamine H4 Receptor (H4R) Ligand Activity

| Compound ID | Key Structural Features | H4R Activity | Reference(s) |

| Compound 3 | 4-tert-butyl-6-(4-methylpiperazin-1-yl) | Potent Ligand | [18] |

| Compound 4 | 4-(benzonitrile)-6-(4-methylpiperazin-1-yl) | Potent in vitro, active in vivo | [18] |

Other Applications

The versatility of the pyrimidine core extends to other therapeutic areas, including:

-

Antiviral Agents: N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of pyrimidines have been investigated for activity against DNA viruses and retroviruses.[19]

-

Antimicrobial Agents: Thieno[2,3-d]pyrimidine-core compounds have shown activity against clinically relevant Gram-positive bacteria, including MRSA.[20]

-

Protease Inhibitors: The 2-pyridone scaffold, structurally related to pyrimidines, has been identified as a potential key pharmacophore for inhibiting viral proteases like the SARS-CoV-2 main protease.[21]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for drug discovery research. Below are representative methodologies for key assays cited in the evaluation of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human kinase enzyme.

-

Specific peptide substrate for the kinase.

-

ATP (Adenosine triphosphate).

-

Test compound (dissolved in DMSO).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.

-

Add 5 µL of the kinase assay buffer to each well of a 384-well plate.

-

Add 1 µL of the diluted test compound solution to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add 2 µL of ATP solution to each well to start the kinase reaction.

-

Incubate the plate at room temperature for the optimal reaction time (e.g., 90 minutes).

-

Stop the reaction and measure the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's protocol.

-

Read the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (DMSO only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

-

Conclusion

The this compound scaffold continues to demonstrate its immense value in medicinal chemistry. Its synthetic accessibility and its ability to serve as a versatile template for interacting with a wide range of biological targets make it a truly privileged structure. The most significant impact has been observed in the field of oncology, particularly in the development of potent and selective protein kinase inhibitors. However, its potential extends to GPCR modulation, anti-infective agents, and beyond. Future research will undoubtedly continue to uncover novel applications for this remarkable heterocyclic core, leading to the development of next-generation therapeutics for some of the most challenging diseases.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment [ouci.dntb.gov.ua]

- 11. US10766879B2 - Pyrimidine derivatives as kinase inhibitors and their therapeutical applications - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Pyrimidinemethanamine: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Executive Summary

2-Pyrimidinemethanamine, also known as 2-(aminomethyl)pyrimidine, is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structure, featuring a primary amine tethered to the electron-deficient pyrimidine ring, offers dual reactivity that enables the construction of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, key synthetic applications, and its role in the development of targeted therapeutics, with a focus on kinase inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile molecule.

Physicochemical Properties

This compound is a stable, yet reactive, primary amine that serves as an excellent starting point for a variety of chemical transformations. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | pyrimidin-2-ylmethanamine |

| Synonyms | 2-(Aminomethyl)pyrimidine |

| CAS Number | 75985-45-4 |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| Appearance | Liquid or low-melting solid |

| SMILES | C1=CN=C(N=C1)CN |

| InChIKey | ROSKZJGILXBSFM-UHFFFAOYSA-N |

Core Synthetic Transformations

The primary amine functionality of this compound is amenable to a wide range of classical and contemporary organic reactions. The two most fundamental and widely employed transformations are acylation and reductive amination, which provide access to a vast chemical space of amides and secondary/tertiary amines, respectively.

Acylation: Synthesis of N-(Pyrimidin-2-ylmethyl)amides

Acylation of this compound with acid chlorides, anhydrides, or activated carboxylic acids is a robust method for forming stable amide bonds. These amide derivatives are prevalent scaffolds in a multitude of biologically active compounds, including kinase inhibitors where the amide bond can act as a key hydrogen bond donor or acceptor within an ATP-binding site.

This protocol describes the synthesis of N-(pyrimidin-2-ylmethyl)benzamide as a representative example.

-

Reagent Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add the acid chloride (e.g., benzoyl chloride, 1.05 eq.) dropwise via syringe over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-